6-Bromo-2-morpholin-4-ylpyridin-3-amine

Cross-coupling chemistry Suzuki-Miyaura reaction Kinase inhibitor synthesis

Procure 6-Bromo-2-morpholin-4-ylpyridin-3-amine to secure a strategic heterobifunctional building block for kinase inhibitor SAR programs targeting FGFR, RET, and EGFR. The 6-bromine enables essential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling diversification—unlike the non-halogenated analog (CAS 51627-47-5). Its morpholine ring enhances hinge-binding and pharmacokinetics. Standard purity is 95-97% with batch-specific NMR/HPLC/GC QC documentation to ensure reproducible synthetic yields. Sourced from multiple independent suppliers to mitigate supply chain risk and support multi-step medicinal chemistry campaigns. This scaffold has peer-reviewed validation against clinically relevant NSCLC oncogene targets, reducing early-stage R&D risk.

Molecular Formula C9H12BrN3O
Molecular Weight 258.119
CAS No. 220499-47-8
Cat. No. B2989236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-morpholin-4-ylpyridin-3-amine
CAS220499-47-8
Molecular FormulaC9H12BrN3O
Molecular Weight258.119
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC(=N2)Br)N
InChIInChI=1S/C9H12BrN3O/c10-8-2-1-7(11)9(12-8)13-3-5-14-6-4-13/h1-2H,3-6,11H2
InChIKeyNCADJQCSZDXPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS 220499-47-8): Procurement Evidence for a High-Utility Kinase Scaffold Intermediate


6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS 220499-47-8) is a heterobifunctional pyridine derivative with a molecular weight of 258.12 g/mol and the molecular formula C9H12BrN3O . The compound features a morpholine ring at the 2-position and a primary amine at the 3-position of the pyridine core, with a bromine atom at the 6-position providing a reactive handle for cross-coupling functionalization [1]. Commercial availability is established through multiple chemical suppliers, with standard purity specifications ranging from 95% to 97% . This compound is positioned as a versatile building block for synthesizing pyridin-3-amine-based kinase inhibitor scaffolds, with the morpholine moiety contributing to target engagement properties in kinase inhibitor design [2].

6-Bromo-2-morpholin-4-ylpyridin-3-amine: Why Non-Brominated or Alternative Analogs Cannot Functionally Substitute in Kinase Scaffold Synthesis


Generic substitution with the non-brominated analog 2-morpholin-4-ylpyridin-3-amine (CAS 51627-47-5, MW 179.22 g/mol) fails for applications requiring downstream cross-coupling diversification because the bromine atom at the 6-position is the essential synthetic handle for palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that introduce aryl/heteroaryl groups critical for kinase inhibitor potency . The brominated target compound (MW 258.12, XLogP3 = 1.3) differs substantially from 5-fluoro-N-methyl analogs (MW 211.24, XLogP3 = 1.0) in both steric bulk and electronic profile, which alters the synthetic trajectory and the resulting pharmacophore geometry when incorporated into final inhibitors [1]. The following evidence quantifies specific differentiation dimensions against these comparators.

6-Bromo-2-morpholin-4-ylpyridin-3-amine: Quantitative Evidence for Differentiated Procurement Over Structurally Related Analogs


Synthetic Utility Advantage: Quantified Difference in Cross-Coupling Reactivity Versus Non-Brominated Parent Scaffold

The presence of the C6-bromine atom in 6-bromo-2-morpholin-4-ylpyridin-3-amine enables direct participation in palladium-catalyzed cross-coupling reactions, a capability absent in the non-brominated analog 2-morpholin-4-ylpyridin-3-amine (CAS 51627-47-5). The bromine substituent confers a molecular weight of 258.12 g/mol versus 179.22 g/mol for the non-brominated analog, a difference of +78.90 g/mol corresponding to the bromine substitution . This halogen handle allows the target compound to serve as a direct precursor for generating diverse libraries of 6-aryl/heteroaryl-substituted pyridin-3-amines, a synthetic route unavailable to the non-brominated comparator which requires separate halogenation steps before cross-coupling can occur [1].

Cross-coupling chemistry Suzuki-Miyaura reaction Kinase inhibitor synthesis

Lipophilicity Advantage: Quantified XLogP3 Difference Versus 5-Fluoro-N-methyl Analog

The target compound exhibits a computed XLogP3 value of 1.3, compared to 1.0 for the structurally related analog 5-fluoro-N-methyl-2-morpholin-4-ylpyridin-3-amine (MW 211.24 g/mol) [1]. This 0.3 log unit higher lipophilicity reflects the contribution of the bromine atom (atomic weight 79.90) versus the fluorine atom (atomic weight 19.00) and the presence of the primary amine versus the N-methyl substitution pattern. The topological polar surface area (TPSA) of the target compound is 51.4 Ų, compared to 37.4 Ų for the fluoro-N-methyl analog, indicating higher polarity and potential for different hydrogen-bonding capacity [1].

Lipophilicity Drug-likeness Medicinal chemistry optimization

Commercial Purity Benchmarking: Verifiable Purity Specifications Across Multiple Supplier Sources

Commercial availability of 6-bromo-2-morpholin-4-ylpyridin-3-amine is established with documented purity specifications ranging from 95% to 97% across multiple independent suppliers . Bidepharm lists the compound with standard purity of 95% (Product BD00798216) and provides batch-specific quality control documentation including NMR, HPLC, and GC detection reports upon request . Leyan offers the compound at 97% purity (Product 1143714) . CymitQuimica (Biosynth brand) supplies the product with minimum 95% purity specification . In contrast, the structurally related 5-fluoro-N-methyl analog is listed in PubChem but without commercial supplier purity specifications documented in the same databases [1].

Chemical procurement Quality control Supply chain verification

Kinase Scaffold Validation: Integration into Multitargeted NSCLC Kinase Inhibitor Development Pipeline

The pyridin-3-amine scaffold class, of which 6-bromo-2-morpholin-4-ylpyridin-3-amine is a key intermediate, has been validated in the development of multitargeted kinase inhibitors for non-small cell lung cancer (NSCLC). In a systematic medicinal chemistry program, multisubstituted pyridin-3-amine derivatives were designed, synthesized, and evaluated against FGFR, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK kinases [1]. While the brominated target compound itself serves as the synthetic precursor rather than the final bioactive molecule, its structural features—the morpholine ring for kinase hinge-binding and the bromine handle for diversification—are essential for generating the final inhibitor candidates. The morpholine moiety is a privileged structure in kinase inhibitor design, known to enhance binding to the ATP pocket of kinases including FGFR, RET, and EGFR [1].

Kinase inhibitor Non-small cell lung cancer FGFR inhibition Drug discovery

6-Bromo-2-morpholin-4-ylpyridin-3-amine: Research and Industrial Applications Stemming from Quantified Differentiation Evidence


Synthesis of 6-Aryl/Heteroaryl-Substituted Kinase Inhibitor Candidates via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C6 position enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to generate diverse 6-substituted pyridin-3-amine derivatives for structure-activity relationship (SAR) exploration in kinase inhibitor programs targeting FGFR, RET, EGFR, and related oncogene kinases [1]. This application directly leverages the quantified synthetic utility advantage over the non-brominated analog (CAS 51627-47-5), which lacks the reactive halogen handle and would require additional halogenation steps before cross-coupling diversification can occur. The molecular weight difference of +78.90 g/mol corresponds to the bromine substitution that enables this transformation .

Building Block for Morpholine-Containing Heterocycle Libraries in Medicinal Chemistry

The combination of the morpholine ring (privileged structure for pharmacokinetic enhancement and kinase hinge-binding) and the reactive bromine handle makes this compound a strategic building block for generating libraries of nitrogen-containing heterocycles [1]. The XLogP3 value of 1.3 provides a lipophilicity starting point that differs from more polar analogs (e.g., XLogP3 = 1.0 for 5-fluoro-N-methyl analog), offering distinct physicochemical space for SAR exploration . Derivatives of this scaffold class have demonstrated antiurease activity and antimicrobial properties in peer-reviewed studies, indicating broader biological utility beyond kinase inhibition [2].

Quality-Controlled Procurement for Multi-Step Synthetic Campaigns Requiring Batch Traceability

For medicinal chemistry teams conducting multi-step synthetic campaigns toward kinase inhibitor candidates, procurement of this compound from suppliers offering batch-specific QC documentation (NMR, HPLC, GC reports at 95-97% purity specifications) ensures reproducibility across synthetic iterations . This is particularly critical when the compound serves as an intermediate in synthetic sequences where impurity profiles could affect downstream cross-coupling yields. The multi-sourced commercial availability across ≥3 independent suppliers reduces supply chain vulnerability compared to less widely available analogs.

Scaffold for FGFR-Targeted NSCLC Drug Discovery Programs

The pyridin-3-amine scaffold class, for which this brominated compound serves as a key synthetic intermediate, has been validated in a medicinal chemistry program developing multitargeted inhibitors of FGFR1, FGFR2, FGFR3, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK kinases for non-small cell lung cancer (NSCLC) treatment [1]. Procurement of this brominated intermediate enables medicinal chemistry teams to access a scaffold with peer-reviewed validation across clinically relevant oncogene targets, reducing the risk of investing in unvalidated chemical space for NSCLC drug discovery.

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